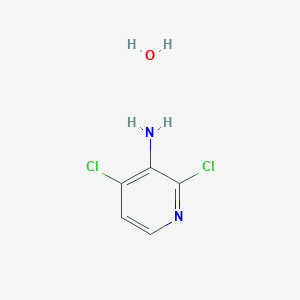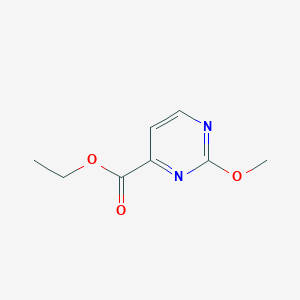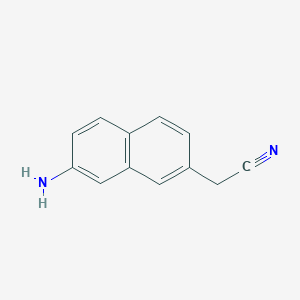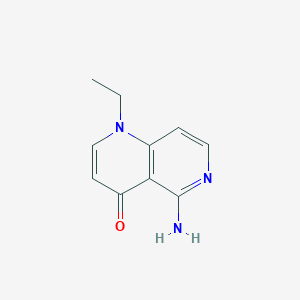
7,8-Dimethylquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethylquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and industrial chemistry. The compound is characterized by a quinoline ring substituted with two methyl groups at positions 7 and 8, and an aldehyde group at position 2. This structural configuration imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 7,8-dimethylquinoline with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under reflux conditions, yielding the desired aldehyde product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 7,8-Dimethylquinoline-2-carboxylic acid.
Reduction: 7,8-Dimethylquinoline-2-methanol.
Substitution: 7,8-Dimethyl-2-nitroquinoline (for nitration).
Scientific Research Applications
7,8-Dimethylquinoline-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Dimethylquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in drug design, the compound’s quinoline core can intercalate with DNA or inhibit specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline-2-carbaldehyde: Lacks the methyl groups at positions 7 and 8, resulting in different reactivity and applications.
7,8-Dimethylquinoline: Lacks the aldehyde group, limiting its use in certain synthetic applications.
2-Chloro-7,8-dimethylquinoline: Substituted with a chlorine atom at position 2, altering its chemical properties and reactivity.
Uniqueness: 7,8-Dimethylquinoline-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug discovery .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
7,8-dimethylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-10-5-6-11(7-14)13-12(10)9(8)2/h3-7H,1-2H3 |
InChI Key |
JPPFBZRLYDQXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)





![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)




![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)

